molecular formula C20H30O B15143849 9-cis,13-cis-Retinol-d5

9-cis,13-cis-Retinol-d5

Cat. No.: B15143849
M. Wt: 291.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-NUBITBIDSA-N
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Description

9-cis,13-cis-Retinol-d5: is a deuterium-labeled analog of 9-cis,13-cis-Retinol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of retinoids, which are derivatives of vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cis,13-cis-Retinol-d5 involves the deuteration of 9-cis,13-cis-Retinol. Deuteration is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Oxidation Reactions

9-cis,13-cis-Retinol-d5 undergoes oxidation to form intermediates in retinoid metabolism:

  • Conversion to retinaldehyde : Catalyzed by retinol dehydrogenases (RDHs) , such as RDH4, which exhibits stereospecificity for 9-cis isomers . This enzyme oxidizes 9-cis retinol to 9-cis retinaldehyde using NAD⁺ as a cofactor .

  • Formation of retinoic acid : Further oxidation of retinaldehyde to retinoic acid is mediated by cytochrome P450 (P450) enzymes. P450 1A1 is highly active in oxidizing all-trans-, 9-cis-, and 13-cis-retinal to their acidic forms .

Table 1: Enzymatic Activity of P450 Isozymes

P450 IsozymeTurnover Number (nmol/min/nmol)Substrate Specificity
P450 1A1High (most active)All-trans-, 9-cis-, 13-cis-retinal
P450 2B4Moderate (7× P450 1A1)9-cis-retinal hydroxylation
P450 2C3Moderate9-cis-retinal hydroxylation

Isomerization and Metabolic Interconversion

  • Photoisomerization : Exposure to light in polar solvents can induce isomerization between 9-cis and other retinoid isomers (e.g., all-trans) .

  • Metabolic interconversion : 9-cis-retinoic acid can isomerize to 13-cis-retinoic acid and all-trans-retinoic acid under physiological conditions .

Metabolic Pathways

The metabolism of this compound involves:

  • Absorption and Distribution : Primarily via retinoid-binding proteins, with tissue-specific accumulation .

  • Oxidation : As described above, leading to retinaldehyde and retinoic acid .

  • Hydroxylation : P450 2B4 and 2C3 catalyze 4-hydroxylation of 9-cis-retinal, forming metabolites like 9-cis-4-hydroxyretinal .

  • Excretion : Metabolites are eliminated through hepatic and renal pathways, with reduced plasma retinol levels observed post-administration .

Table 2: Pharmacokinetics of 9-cis-Retinoic Acid

ParameterValue RangeSource
Peak Plasma Concentration3–4 hours post-dosing
AUC (Area Under Curve)49–1,700 ng·h/mL
Major Metabolites9-cis-4-hydroxyretinoic acid, 9,13-di-cis-retinoic acid

Stereospecificity in Enzymatic Activity

RDH4 exhibits strict stereoselectivity, oxidizing only 9-cis-retinol to 9-cis-retinaldehyde, unlike other RDHs that act on all-trans-retinol . This specificity highlights distinct metabolic pathways for cis-isomers.

P450 Isozyme Diversity

P450 1A1 demonstrates broad substrate activity, oxidizing all retinal isomers, while P450 2B4/2C3 preferentially hydroxylate 9-cis-retinal . This diversity underscores the complexity of retinoid metabolism.

Clinical Implications

This compound’s deuterium labeling enables precise tracking in metabolic studies, while its stereospecific reactivity and enzymatic pathways underscore its role in retinoid biology. Further research is needed to explore its therapeutic applications and metabolic regulation.

Scientific Research Applications

Chemistry: 9-cis,13-cis-Retinol-d5 is used as a tracer in metabolic studies to understand the pathways and transformations of retinoids in biological systems.

Biology: In biological research, it helps in studying the role of retinoids in cellular processes, including cell differentiation, proliferation, and apoptosis.

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of retinoid-based drugs.

Industry: In the pharmaceutical industry, it aids in the development of new retinoid-based therapies by providing insights into their metabolic stability and activity .

Mechanism of Action

9-cis,13-cis-Retinol-d5 exerts its effects by binding to retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to the transcription of target genes involved in various physiological processes such as vision, immune function, and skin health .

Comparison with Similar Compounds

  • 9-cis-Retinol
  • 13-cis-Retinol
  • All-trans-Retinol

Uniqueness: The deuterium labeling in 9-cis,13-cis-Retinol-d5 provides unique advantages in research, such as enhanced stability and the ability to trace the compound in complex biological systems. This makes it particularly valuable for detailed metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C20H30O

Molecular Weight

291.5 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13-/i3D3,10D2

InChI Key

FPIPGXGPPPQFEQ-NUBITBIDSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C\CO)/C)\C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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